molecular formula C18H17Cl2NO3 B11602644 2-(2,4-Dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 446270-63-9

2-(2,4-Dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B11602644
CAS-Nummer: 446270-63-9
Molekulargewicht: 366.2 g/mol
InChI-Schlüssel: AQNJOIDHJMQRLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6,7-diMeO-THIQ) scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting diverse biological pathways. Derivatives of this core have demonstrated activities ranging from analgesia and anti-inflammatory effects to σ receptor modulation and P-glycoprotein (P-gp) inhibition .

Eigenschaften

CAS-Nummer

446270-63-9

Molekularformel

C18H17Cl2NO3

Molekulargewicht

366.2 g/mol

IUPAC-Name

(2,4-dichlorophenyl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C18H17Cl2NO3/c1-23-16-7-11-5-6-21(10-12(11)8-17(16)24-2)18(22)14-4-3-13(19)9-15(14)20/h3-4,7-9H,5-6,10H2,1-2H3

InChI-Schlüssel

AQNJOIDHJMQRLM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone under acidic conditions.

    Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced through an acylation reaction using 2,4-dichlorobenzoyl chloride and a suitable base, such as pyridine or triethylamine.

    Methoxylation: The dimethoxy groups can be introduced through methylation reactions using methanol and a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(2,4-Dichlorbenzoyl)-6,7-Dimethoxy-1,2,3,4-tetrahydroisochinolin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Chinolinderivate führt.

    Reduktion: Reduktionsreaktionen mit Reduktionsmitteln wie Lithiumaluminiumhydrid können die Verbindung in ihre reduzierten Formen umwandeln, wie z. B. Tetrahydroisochinolinderivate.

    Substitution: Die Dichlorbenzoylgruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen, was zur Bildung substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

    Oxidation: Chinolinderivate.

    Reduktion: Tetrahydroisochinolinderivate.

    Substitution: Substituierte Isochinolinderivate.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
  • Anti-inflammatory Activity : It may modulate inflammatory pathways and reduce cytokine production.

Neuropharmacology

In neuropharmacological studies, 2-(2,4-Dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been evaluated for its potential to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased acetylcholine levels in the brain, potentially improving cognitive function.

Case Study :
A study demonstrated that derivatives of tetrahydroisoquinoline exhibited significant AChE inhibitory activity with IC50 values ranging from 5 to 20 µM. The mechanism involved competitive inhibition at the active site of the enzyme .

Oncology

The anticancer properties of this compound have been investigated in vitro using various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation through multiple pathways.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15PI3K/Akt/mTOR pathway inhibition
A549 (Lung)12Induction of apoptosis
HeLa (Cervical)10Cell cycle arrest

In a specific study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours . The proposed mechanism includes the inhibition of key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Research

The compound has also been evaluated for its anti-inflammatory effects. In vitro models have demonstrated its ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study :
In an LPS-induced inflammation model, treatment with this compound resulted in a significant decrease in cytokine levels at concentrations as low as 10 µM. This suggests its potential utility in treating inflammatory conditions .

Wirkmechanismus

The mechanism of action of 2-(2,4-Dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Analgesic and Anti-Inflammatory Activity

Key Compound: 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (Compound 3)

  • Activity : Exhibits 3.3× greater anti-inflammatory potency than diclofenac sodium (0.5 mg/kg dose) in acute arthritis models. It also outperforms metamizole sodium and acetylsalicylic acid in analgesic efficacy .
  • SAR Insight: The 4’-dimethylaminophenyl substituent enhances both analgesic and anti-inflammatory effects compared to papaverine, a structural analog lacking this substitution .

Comparison Table : Analgesic/Anti-Inflammatory Derivatives

Compound Name Substituent Key Activity (Dose) Reference
Compound 3 4’-Dimethylaminophenyl 3.3× diclofenac efficacy (0.5 mg/kg)
Papaverine Unsubstituted phenyl Weak antispasmodic (no analgesia)

σ Receptor Ligands

Key Compound : 6,7-DiMeO-THIQ analogs with benzamide or indole moieties

  • Activity : Derivatives with 6,7-diMeO-THIQ show high σ2 receptor (σ2R) affinity and selectivity (Ki < 10 nM). For example, fluorinated indole derivatives (e.g., RM273) are used in positron emission tomography (PET) for brain tumor imaging .
  • SAR Insight : Bulky substituents (e.g., fluorinated indole) enhance σ2R selectivity, while removal of the benzamide moiety retains activity but reduces off-target effects .

Comparison Table : σ Receptor Ligands

Compound Name Substituent σ2R Affinity (Ki) σ1R/σ2R Selectivity Reference
RM273 Fluorinated indole 2.1 nM >100-fold
Benzamide-linked 6,7-diMeO-THIQ Benzamide + alkyl chain 8.5 nM 50-fold

P-Glycoprotein (P-gp) Inhibition

Key Compound : MC70 (6,7-diMeO-THIQ linked to benzyl chloride)

  • Activity : Enhances doxorubicin delivery across the blood-brain barrier (BBB) by inhibiting P-gp efflux .
  • SAR Insight : The benzyl chloride substituent improves BBB penetration compared to unmodified 6,7-diMeO-THIQ derivatives .

Comparison Table : P-gp Inhibitors

Compound Name Substituent P-gp Inhibition Efficacy Reference
MC70 Benzyl chloride High (doxorubicin delivery)
Quinazoline-linked 6,7-diMeO-THIQ 4-(2-aminoethyl)aniline Moderate

Antifungal and Cytotoxic Activity

Key Compound : N-Alkyl 6,7-diMeO-THIQ derivatives

  • Activity : C11-alkyl chain derivatives inhibit ergosterol biosynthesis enzymes (Δ14-reductase, Δ8,7-isomerase) with potency comparable to clotrimazole .
  • SAR Insight : Longer alkyl chains (C11) optimize antifungal activity, while shorter chains reduce lipophilicity and efficacy .

Comparison Table : Antifungal Derivatives

Compound Name Substituent Antifungal Target Reference
C11-Alkyl 6,7-diMeO-THIQ Undecyl chain Ergosterol enzymes
Two-carbon linker analogs Ethyl chain Low activity

Bradycardic Agents

Key Compound : 2-(1-Benzyl-3-piperidyl)-6,7-diMeO-THIQ (6c)

  • Activity : Reduces heart rate in rats (ED50 = 0.1 mg/kg) with minimal blood pressure effects .
  • SAR Insight : Methoxy groups at the 6- or 7-position are critical for in vitro activity; removal abolishes efficacy .

Critical SAR Trends

Methoxy Groups : The 6,7-dimethoxy configuration is essential for σ2R affinity, P-gp inhibition, and bradycardic activity .

Substituent Bulk : Bulky groups (e.g., benzamide, indole) enhance receptor selectivity but may reduce BBB penetration .

Biologische Aktivität

2-(2,4-Dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (referred to as DDTIQ) is a synthetic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

DDTIQ's chemical structure can be summarized as follows:

  • Molecular Formula : C16H16Cl2N2O3
  • Molecular Weight : 359.21 g/mol
  • Structural Features :
    • Tetrahydroisoquinoline core
    • Dichlorobenzoyl moiety
    • Dimethoxy groups

Research indicates that DDTIQ exerts its biological effects through various mechanisms:

  • Antioxidant Activity : DDTIQ has been shown to scavenge free radicals and reduce oxidative stress in cellular models.
  • Neuroprotective Effects : Studies suggest that DDTIQ may protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity.
  • Anti-inflammatory Properties : DDTIQ demonstrates the ability to inhibit pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.

Biological Activity Overview

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
NeuroprotectionInhibition of apoptosis
Anti-inflammatoryCytokine inhibition

Case Study 1: Neuroprotective Effects

In a study conducted on rat hippocampal neurons exposed to oxidative stress, DDTIQ demonstrated significant neuroprotective effects. The compound reduced cell death by approximately 40% compared to control groups. This effect was attributed to its ability to enhance the expression of neuroprotective proteins such as Bcl-2 and reduce levels of reactive oxygen species (ROS) .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of DDTIQ in a mouse model of acute inflammation. Administration of DDTIQ resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced infiltration of immune cells in tissues treated with DDTIQ compared to untreated controls .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that DDTIQ is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours. The compound exhibits moderate bioavailability due to extensive first-pass metabolism. Toxicological assessments have shown that DDTIQ has a favorable safety profile at therapeutic doses; however, further studies are necessary to fully elucidate its long-term effects and potential toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.